Methylmalonic Acid

Description

This compound has been reported in Arabidopsis thaliana, Homo sapiens, and other organisms with data available.

This compound is a malonic acid derivative which is a vital intermediate in the metabolism of fat and protein. Abnormalities in this compound metabolism lead to methylmalonic aciduria. This metabolic disease is attributed to a block in the enzymatic conversion of methylmalonyl CoA to succinyl CoA.

Methylmalonate is a metabolite found in or produced by Saccharomyces cerevisiae.

A malonic acid derivative which is a vital intermediate in the metabolism of fat and protein. Abnormalities in this compound metabolism lead to methylmalonic aciduria. This metabolic disease is attributed to a block in the enzymatic conversion of methylmalonyl CoA to succinyl CoA.

Properties

IUPAC Name |

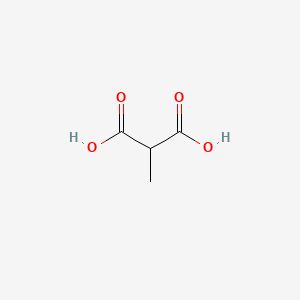

2-methylpropanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4/c1-2(3(5)6)4(7)8/h2H,1H3,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIYVHBGGAOATLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00199549 | |

| Record name | Methylmalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methylmalonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000202 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

679.0 mg/mL | |

| Record name | Methylmalonic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04183 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methylmalonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000202 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

516-05-2, 1215348-94-9 | |

| Record name | Methylmalonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=516-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylmalonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylmalonic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04183 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methylmalonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25201 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methylmalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylmalonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1215348-94-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLMALONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LL8S712J7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methylmalonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000202 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

135 °C | |

| Record name | Methylmalonic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04183 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methylmalonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000202 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Technical Guide: Methylmalonic Acid (MMA) in Cellular Metabolism

From Metabolic Byproduct to Oncometabolite: Mechanisms, Quantification, and Therapeutic Implications

Executive Summary

Methylmalonic acid (MMA) was historically categorized merely as a toxic accumulation product of Vitamin B12 deficiency or inborn errors of metabolism (Methylmalonic Acidemia).[1][2] However, recent high-impact research has redefined MMA as a potent oncometabolite and a driver of aging-associated pathologies.

For drug development professionals, MMA represents a dual-modality target:

-

A Biomarker: For mitochondrial dysfunction and functional B12 deficiency.

-

A Signaling Effector: Capable of inducing epithelial-to-mesenchymal transition (EMT) and metastasis via the SOX4 pathway.

This guide synthesizes the biochemical origins, mitochondrial toxicity mechanisms, and the emerging pro-metastatic signaling cascades of MMA, providing validated protocols for its quantification and functional assessment.

Part 1: Biochemical Origins and Flux

MMA is a dicarboxylic acid formed primarily during the catabolism of branched-chain amino acids (Valine, Isoleucine), odd-chain fatty acids, and cholesterol side chains.[2]

The Canonical Pathway

The metabolic flux directs Propionyl-CoA toward the Krebs cycle. Disruption at the terminal step—conversion to Succinyl-CoA—causes the upstream accumulation of Methylmalonyl-CoA, which is then hydrolyzed to MMA.[3]

Critical Enzyme: Methylmalonyl-CoA Mutase (MCM). Critical Cofactor: Adenosylcobalamin (Vitamin B12).[4]

Visualization: The Propionate Catabolism Axis

The following diagram illustrates the enzymatic cascade and the diversion point leading to MMA accumulation.

Figure 1: The Propionate-to-Succinate pathway.[4][5] Disruption of MCM (due to genetic mutation or B12 deficiency) forces the hydrolysis of L-Methylmalonyl-CoA into MMA.

Part 2: Pathological Mechanisms (Mitochondrial Toxicity)

MMA is not an inert bystander; it is a structural analog of succinate. This structural mimicry allows MMA to act as a competitive inhibitor of key mitochondrial enzymes, driving "metabolic poisoning."

Competitive Inhibition of Complex II (SDH)

MMA competitively inhibits Succinate Dehydrogenase (SDH) .[5][6] By occupying the active site of SDH, MMA prevents the oxidation of succinate to fumarate.[5]

-

Consequence: Stalling of the Krebs cycle and accumulation of succinate (a pseudohypoxia signal).

-

ROS Generation: Blockage of electron flow at Complex II leads to electron leakage and superoxide generation.

Transport Inhibition

MMA inhibits the mitochondrial dicarboxylate carrier , impairing the shuttle of malate and succinate across the inner mitochondrial membrane.[1] This uncouples cytosolic and mitochondrial metabolism.

Data Summary: MMA vs. Succinate

| Feature | Succinic Acid | This compound | Interaction Outcome |

| Structure | Dicarboxylic (C4) | Methylated Dicarboxylic (C4) | Competitive Inhibition |

| Target | Complex II (Substrate) | Complex II (Inhibitor) | Reduced ATP, Increased ROS |

| Physiology | Krebs Cycle Intermediate | Neurotoxin / Oncometabolite | Mitochondrial Dysfunction |

Part 3: The Aging & Cancer Link (Signaling Role)

Recent pivotal studies (notably Gomes et al., Nature 2020) have identified MMA as a systemic mediator of tumor progression.[7][8] MMA levels naturally rise with age, creating a pro-metastatic niche.

The SOX4 Signaling Axis

MMA does not just poison mitochondria; it alters gene expression.

-

Induction: High serum MMA induces the transcription factor SOX4 .

-

Mechanism: This occurs via TGF-

autocrine signaling. -

Outcome: SOX4 drives transcriptional reprogramming, conferring aggressive traits (EMT, chemotherapy resistance) to cancer cells.

Figure 2: The MMA-SOX4 signaling axis linking aging to cancer metastasis. MMA acts as a systemic signal to upregulate SOX4 via TGF-β.[8]

Part 4: Experimental Protocols

To ensure reproducibility in drug development pipelines, precise quantification and functional assays are required.

Protocol A: Quantification via LC-MS/MS (Gold Standard)

Objective: Quantify MMA in plasma/serum while separating it from its isomer, succinic acid.

Reagents:

-

Internal Standard (IS): this compound-d3 (MMA-d3).[9]

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Methanol.

-

Column: C18 Reverse Phase (e.g., Acquity UPLC HSS T3, 1.8 µm).

Step-by-Step Workflow:

-

Sample Prep: Aliquot 100 µL of plasma. Add 10 µL of IS (MMA-d3).

-

Protein Precipitation: Add 400 µL of cold Methanol. Vortex vigorously for 30s.

-

Clarification: Centrifuge at 15,000 x g for 10 min at 4°C.

-

Supernatant: Transfer supernatant to a glass vial. Evaporate to dryness under nitrogen (optional for concentration) or inject directly if sensitivity allows.

-

LC Separation:

-

Critical Step: Use an isocratic hold or shallow gradient to baseline separate MMA (RT ~2.5 min) from Succinic Acid (RT ~3.0 min). Isomers have identical mass but different retention times.

-

-

MS/MS Detection (Negative Mode):

-

MMA Transition: 117.0

73.0 m/z. -

IS Transition: 120.0

76.0 m/z.

-

Protocol B: Mitochondrial Respiration Assay (Seahorse XF)

Objective: Assess MMA-induced mitochondrial toxicity in live cells.

Experimental Design:

-

Cell Line: A549 or HepG2 (or primary cardiomyocytes).

-

Treatment: Pre-incubate cells with MMA (0, 1, 5, 10 mM) for 24 hours. Note: High concentrations are often needed in vitro to mimic intracellular accumulation seen in acidemia.

Workflow:

-

Seeding: Seed cells in XF96 microplates (20,000 cells/well).

-

Media Switch: On assay day, switch to unbuffered XF assay media (pH 7.4) supplemented with Pyruvate (1 mM), Glutamine (2 mM), and Glucose (10 mM).

-

Injection Strategy (Mito Stress Test):

-

Port A: Oligomycin (1.5 µM) – Measures ATP-linked respiration.

-

Port B: FCCP (1.0 µM) – Measures Maximal Respiration.

-

Port C: Rotenone/Antimycin A (0.5 µM) – Shuts down ETC.

-

-

Analysis:

-

Look for a dose-dependent decrease in Maximal Respiration and Spare Respiratory Capacity .

-

Validation: Competitive inhibition of Complex II should specifically blunt succinate-driven respiration if permeabilized cells are used with succinate/rotenone media.

-

References

-

Gomes, A. P., et al. (2020).[7][10][11] "Age-induced accumulation of this compound promotes tumour progression."[7][8] Nature, 585, 283–287.[7][11]

-

Chandler, R. J., & Venditti, C. P. (2019). "Genetic and genomic systems to study methylmalonic acidemia." Molecular Genetics and Metabolism, 128(1-2), 113-120.

-

Centers for Disease Control and Prevention (CDC). (2015). "Laboratory Procedure Manual: this compound (MMA) in Plasma/Serum by LC-MS/MS." CDC Method No. 4025.

-

Toyoshima, S., et al. (1995). "this compound inhibits respiration in rat liver mitochondria."[12] Journal of Laboratory and Clinical Medicine, 125(2), 286-293.

-

Martinez, M., et al. (2024). "Mitochondria-derived this compound aggravates ischemia-reperfusion injury by activating reactive oxygen species-dependent ferroptosis."[13] Redox Biology.

Sources

- 1. The Regulation and Characterization of Mitochondrial-Derived this compound in Mitochondrial Dysfunction and Oxidative Stress: From Basic Research to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitochondrial Distress in Methylmalonic Acidemia: Novel Pathogenic Insights and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. shimadzu.eu [shimadzu.eu]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of succinate dehydrogenase and beta-hydroxybutyrate dehydrogenase activities by methylmalonate in brain and liver of developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Quantitation of this compound in plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Age-induced accumulation of this compound promotes tumour progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound inhibits respiration in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mitochondria-derived this compound aggravates ischemia-reperfusion injury by activating reactive oxygen species-dependent ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

From Obscurity to Clinical Cornerstone: A Technical Guide to the History and Discovery of Methylmalonic Acid as a Biomarker

Abstract

Methylmalonic acid (MMA), once a little-known metabolic intermediate, has ascended to a position of critical importance in clinical diagnostics. Its journey from a chemical curiosity to a highly sensitive and specific biomarker for functional vitamin B12 deficiency is a compelling narrative of biochemical discovery, analytical innovation, and clinical validation. This technical guide provides an in-depth exploration of this journey for researchers, scientists, and drug development professionals. We will dissect the core biochemical pathways that govern MMA metabolism, trace the evolution of analytical methodologies from rudimentary colorimetric assays to the gold-standard mass spectrometry, and detail the scientific reasoning that established MMA as an indispensable tool in diagnosing and managing vitamin B12 status and inherited metabolic disorders.

The Dawn of Discovery: Early Observations and the B12 Connection

The story of this compound begins not in a vacuum, but in the context of pernicious anemia, a once-fatal autoimmune disorder characterized by vitamin B12 malabsorption. In 1963, researchers made the seminal observation that patients with pernicious anemia excreted significantly elevated levels of MMA in their urine.[1][2] This finding, by Cox and White, was the first crucial link between this organic acid and a specific disease state, planting the seed for decades of future investigation.[2]

Shortly thereafter, in 1967, MMA was identified as the defining characteristic of a new inborn error of metabolism, termed methylmalonic aciduria (now more commonly known as methylmalonic acidemia).[1][3] This rare genetic disorder, often presenting in newborns with life-threatening symptoms like vomiting, dehydration, and metabolic acidosis, further underscored the importance of the metabolic pathway involving MMA.[4][5]

The subsequent year, 1968, brought a pivotal breakthrough. Researchers led by Rosenberg discovered that the underlying cause of methylmalonic acidemia was a deficiency in the enzyme methylmalonyl-CoA mutase.[1] Critically, they also observed that a subset of these patients responded biochemically to supplementation with vitamin B12, leading to the identification of B12-responsive and non-responsive forms of the disease.[1] This discovery solidified the inextricable link between MMA metabolism and vitamin B12, setting the stage for its development as a functional biomarker.

The Biochemical Fulcrum: Why Vitamin B12 Dictates MMA Levels

To appreciate MMA's utility as a biomarker, one must understand its central role in mitochondrial metabolism. MMA is not obtained from the diet but is synthesized endogenously as an intermediate in the catabolism of certain amino acids (valine, isoleucine, methionine, and threonine), odd-chain fatty acids, and cholesterol.[1] The final, critical step in this pathway is the conversion of L-methylmalonyl-CoA to succinyl-CoA, which then enters the Krebs cycle for energy production.[6]

This isomerization is catalyzed by the mitochondrial enzyme L-methylmalonyl-CoA mutase (MUT) .[4][7] The crucial insight is that this enzyme is entirely dependent on a specific coenzyme form of vitamin B12: adenosylcobalamin (AdoCbl) .[4][8]

When vitamin B12 is deficient, there is insufficient AdoCbl to activate the MUT enzyme. This creates a metabolic bottleneck. L-methylmalonyl-CoA cannot be efficiently converted to succinyl-CoA, leading to its accumulation.[9] The excess methylmalonyl-CoA is then hydrolyzed to this compound (MMA), which exits the mitochondria and enters the bloodstream and urine.[6][8][9] Therefore, elevated MMA levels are a direct, functional indicator of an intracellular vitamin B12 deficiency, reflecting a disruption in a core metabolic process.[9]

Caption: The metabolic pathway showing the conversion of Propionyl-CoA to Succinyl-CoA.

The Analytical Evolution: From Milligrams to Nanomoles

The clinical utility of a biomarker is inseparable from the ability to measure it accurately and reliably. The analytical techniques for MMA quantification have undergone a profound evolution, dramatically improving sensitivity, specificity, and throughput.

3.1 Early Methods: Laying the Groundwork Initial methods for detecting the grossly elevated MMA levels in methylmalonic acidemia relied on techniques like colorimetry and thin-layer chromatography.[2] While sufficient for identifying large increases in urinary MMA, these methods lacked the sensitivity and accuracy to detect the subtle elevations characteristic of subclinical vitamin B12 deficiency.[2]

3.2 The Rise of Gas Chromatography-Mass Spectrometry (GC-MS) The development of GC-MS marked a major leap forward.[2] This technique separates compounds in a gaseous state and then identifies them based on their unique mass-to-charge ratio.

-

Causality of Experimental Choice: MMA is a small, hydrophilic, and non-volatile molecule, making it unsuitable for direct GC analysis.[10] Therefore, a critical step in GC-MS protocols is derivatization . This chemical modification (e.g., using silylation or creating butyl esters) converts MMA into a more volatile and thermally stable compound that can easily travel through the gas chromatograph.[10] This step is essential for achieving the separation and detection required for quantification. While highly effective and considered a gold standard for many years, GC-MS methods were often laborious, time-consuming (with sample preparation taking up to 12 hours), and required relatively large sample volumes (275 µL or more).[10][11][12][13]

3.3 The Current Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Today, LC-MS/MS is the undisputed method of choice for MMA analysis in most clinical and research laboratories.[10] This technology offers superior sensitivity, specificity, and throughput compared to its predecessors.[10][11]

-

Self-Validating System: The power of tandem mass spectrometry (MS/MS) lies in its two-stage mass analysis. The first mass spectrometer (Q1) selects the "parent" ion of the derivatized MMA. This ion is then fragmented in a collision cell (Q2), and the resulting "daughter" ions are identified by the second mass spectrometer (Q3). This parent-daughter transition is highly specific to the molecule of interest. By monitoring a specific transition (e.g., for dibutyl-MMA), the method inherently validates the identity of the analyte, minimizing the risk of interference from other compounds in the complex sample matrix like serum or plasma. A key challenge is separating MMA from its structural isomer, succinic acid, which is abundant in serum; modern chromatographic methods achieve this baseline separation effectively.[12]

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Principle | Separation of volatile compounds, mass analysis | Separation of liquid-phase compounds, two-stage mass analysis |

| Sample Volume | Higher (e.g., ~275 µL)[12] | Lower (e.g., ~75 µL)[10][11] |

| Throughput | Lower (~36 samples/run)[12] | Higher (up to 160 samples/run)[10][11] |

| Sample Prep Time | Long (~12 hours)[11] | Shorter (~4 hours)[11] |

| Derivatization | Required (e.g., silylation)[10] | Often required (e.g., butylation) but simpler methods exist[6][12] |

| Sensitivity (LOD) | Good (e.g., ~50 nmol/L)[11] | Excellent (e.g., ~15-22 nmol/L)[6][11] |

| Specificity | High | Very High (due to MRM transitions) |

| Table 1: Comparison of Key Analytical Methodologies for MMA Quantification. |

Establishing Clinical Utility: The Biomarker Comes of Age

By the early 1990s, with robust analytical methods in hand, researchers could definitively establish MMA's role as a superior biomarker for vitamin B12 deficiency. A landmark 1993 study demonstrated that elevated MMA was a more sensitive marker for detecting early or subclinical B12 deficiency than serum B12 levels alone, which can often be in the normal or low-normal range despite a functional deficiency at the cellular level.[1]

4.1 Why MMA is Superior to Total Serum B12:

-

Functional vs. Static Measurement: Total serum B12 measures the total amount of the vitamin in circulation, much of which is bound to haptocorrin and is not metabolically active. In contrast, MMA is a functional biomarker; its level reflects the actual activity of a B12-dependent enzyme pathway.[9] An elevated MMA level indicates that, regardless of the total serum B12 concentration, there is not enough active B12 inside the cells to support normal metabolism.[14]

-

Early Detection: MMA levels often rise before serum B12 levels fall below the established reference range, allowing for earlier diagnosis and intervention before the onset of irreversible neurological symptoms.[1][6]

This understanding has led to the widespread adoption of MMA testing in clinical practice, particularly when serum B12 results are equivocal or when clinical suspicion for deficiency is high despite a "normal" B12 level.[9][15]

Caption: A typical clinical decision pathway incorporating MMA testing.

4.2 Interpreting MMA Levels: Reference Ranges and Confounders Normal serum MMA levels are typically below 0.27 to 0.40 µmol/L, though ranges can vary by laboratory and patient age.[8][14][16] It is critical to recognize that renal insufficiency is a significant non-B12-related cause of elevated MMA, as the kidneys are responsible for its clearance.[8] Therefore, renal function (e.g., creatinine, eGFR) should always be assessed when interpreting MMA results.

Experimental Protocol: Quantification of Serum MMA by LC-MS/MS

This section provides a detailed, representative protocol for the quantification of MMA in human serum, reflecting the current gold standard.

Objective: To accurately and precisely quantify this compound in serum samples using an isotope-dilution liquid chromatography-tandem mass spectrometry method.

Methodology:

-

Sample Preparation (Protein Precipitation & Extraction):

-

Rationale: The high protein content of serum can interfere with chromatography and ionize poorly. This step removes proteins and extracts the small molecule analytes.

-

Protocol:

-

Pipette 100 µL of serum, calibrator, or quality control sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of an internal standard solution (e.g., deuterated MMA, MMA-d3) in water. The internal standard is critical for correcting for variations in extraction efficiency and instrument response.

-

Add 300 µL of an ice-cold extraction solvent (e.g., methanol or acetonitrile containing 0.1% formic acid). The acid helps to keep MMA in its protonated state.

-

Vortex mix for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge at >11,000 RPM for 5 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean sample vial, passing it through a 0.2 µm filter to remove any remaining particulates.[6]

-

-

-

Chromatographic Separation (LC):

-

Rationale: To separate MMA from its structural isomer, succinic acid, and other endogenous matrix components before it enters the mass spectrometer.

-

Protocol:

-

LC System: Agilent 1200 series or equivalent.

-

Column: Agilent ZORBAX SB-C18 (e.g., 4.6 x 150 mm, 1.8 µm).[6]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Elution: Isocratic (e.g., 20% A, 80% B) or a shallow gradient.[6]

-

Flow Rate: 0.7 mL/min.[6]

-

Column Temperature: 45°C.[6]

-

Injection Volume: 5 µL.[6]

-

-

-

Detection (MS/MS):

-

Rationale: To provide highly specific and sensitive detection and quantification of MMA.

-

Protocol:

-

MS System: Agilent 6460 Triple Quadrupole or equivalent.[6]

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Example):

-

MMA (Quantifier): Parent Ion (m/z) -> Daughter Ion (m/z)

-

MMA-d3 (Internal Standard): Parent Ion (m/z) -> Daughter Ion (m/z)

-

-

Gas: Nitrogen is used for desolvation and collision.[6]

-

-

-

Data Analysis & Quantification:

-

Rationale: To calculate the concentration of MMA in the unknown samples based on a standard curve.

-

Protocol:

-

Generate a calibration curve by plotting the peak area ratio (MMA / MMA-d3) against the known concentrations of the calibrators.

-

Perform a linear regression analysis on the calibration curve (r² should be >0.99).

-

Calculate the concentration of MMA in the unknown samples and quality controls by interpolating their peak area ratios from the calibration curve.

-

-

Conclusion and Future Horizons

The journey of this compound from its initial discovery in the urine of anemic patients to its current status as a high-throughput, automated biomarker is a testament to the power of integrated biochemical and analytical science. It serves as a paradigm for how understanding a fundamental metabolic pathway can yield a powerful clinical tool. While its primary role in diagnosing vitamin B12 deficiency is firmly established, ongoing research continues to explore its utility. Recent large-scale population studies have linked elevated MMA to cognitive decline, depressive symptoms, and increased mortality, suggesting its relevance may extend into aging, neurology, and public health.[1] As analytical technologies continue to advance, the story of MMA is likely far from over, promising even greater insights into human health and disease.

References

-

Biocrates. (2025, July 9). This compound – key marker of vitamin B12 status and metabolism. [Link]

-

Dehghani, M., Marjani, A., & Moradi, A. (n.d.). Methylmalonic Acidemia Diagnosis by Laboratory Methods. PubMed Central. [Link]

-

Pernicious Anaemia Society. (n.d.). This compound (MMA). [Link]

-

Zhang, Y., et al. (n.d.). Mitochondria-derived this compound, a surrogate biomarker of mitochondrial dysfunction and oxidative stress, predicts all-cause and cardiovascular mortality in the general population. National Institutes of Health. [Link]

-

(n.d.). Vitamin B12 and this compound Testing. [Link]

-

Wikipedia. (n.d.). Methylmalonic acidemias. [Link]

-

ScienceDaily. (2009, January 14). Scientists Explain Genetic Disease First Discovered In Quebec 24 Years Ago. [Link]

-

Takahashi-Iñiguez, T., et al. (n.d.). Role of vitamin B12 on methylmalonyl-CoA mutase activity. PubMed Central, National Institutes of Health. [Link]

-

Rikken, M. G. J., et al. (2021, October 25). Clinical relevance of testing for metabolic vitamin B12 deficiency in patients with polyneuropathy. PubMed. [Link]

-

Awais, M. H., et al. (2025). Method Development and Validation of this compound by Liquid Chromatography / Mass Spectrometry. Pakistan Armed Forces Medical Journal. [Link]

-

MedlinePlus. (2024, June 10). This compound (MMA) Test. [Link]

-

Cleveland Clinic. (2024, August 6). What Is a this compound (MMA) Test?. [Link]

-

Zhang, Y., et al. (n.d.). An LC-MS/MS method for serum this compound suitable for monitoring vitamin B12 status in population surveys. PubMed Central, National Institutes of Health. [Link]

-

Science.gov. (n.d.). This compound mma: Topics. [Link]

-

George, B. J., et al. (2018, November 29). Measurement of Vitamin B12 and Serum this compound Levels: Role of Stepwise Cascade Testing in Diagnosing Vitamin B12 Deficiency. Blood, ASH Publications. [Link]

-

separationsNOW.com. (2015, May 1). This compound in serum: LC/MS method for this vitamin B 12 indicator. [Link]

-

Catalyst University. (2015, July 10). Biochemistry | Corrins & B12 - Methylmalonyl-S-CoA Mutase Mechanism. YouTube. [Link]

-

Zhang, Y., et al. (n.d.). An LC-MS/MS Method for Serum this compound Suitable for Monitoring Vitamin B12 Status in Population Surveys. PubMed. [Link]

-

UCSF Health. (2023, November 19). This compound blood test. [Link]

Sources

- 1. This compound – key marker of vitamin B12 status and metabolism - biocrates life sciences gmbh [biocrates.com]

- 2. Methylmalonic Acidemia Diagnosis by Laboratory Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methylmalonic acidemias - Wikipedia [en.wikipedia.org]

- 4. Role of vitamin B12 on methylmalonyl-CoA mutase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound (MMA) Test: MedlinePlus Medical Test [medlineplus.gov]

- 6. pafmj.org [pafmj.org]

- 7. This compound mma: Topics by Science.gov [science.gov]

- 8. pernicious-anaemia-society.org [pernicious-anaemia-society.org]

- 9. Vitamin B12 and this compound Testing [southcarolinablues.com]

- 10. An LC-MS/MS method for serum this compound suitable for monitoring vitamin B12 status in population surveys - PMC [pmc.ncbi.nlm.nih.gov]

- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 12. An LC-MS/MS method for serum this compound suitable for monitoring vitamin B12 status in population surveys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An LC-MS/MS method for serum this compound suitable for monitoring vitamin B12 status in population surveys1 [stacks.cdc.gov]

- 14. my.clevelandclinic.org [my.clevelandclinic.org]

- 15. Clinical relevance of testing for metabolic vitamin B12 deficiency in patients with polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ucsfhealth.org [ucsfhealth.org]

Biochemical Pathway of Methylmalonic Acid: Synthesis, Degradation, and Therapeutic Targeting

Executive Summary

Methylmalonic acid (MMA) is not merely a metabolic waste product; it is a sentinel biomarker of mitochondrial dysfunction, specifically within the catabolism of branched-chain amino acids and odd-chain fatty acids. For drug development professionals, understanding the MMA pathway is critical because it represents a bottleneck in the Krebs cycle entry, governed by complex cofactor trafficking (Vitamin B12) and radical chemistry.

This guide dissects the synthesis and degradation of MMA, detailing the stereochemical inversions, the radical mechanism of methylmalonyl-CoA mutase (MCM), and the precise LC-MS/MS protocols required for its quantification in clinical matrices.

The Canonical Pathway: From Propionyl-CoA to Succinyl-CoA[1]

The synthesis of MMA is an intermediate step in the detoxification of Propionyl-CoA. This pathway is obligate for the catabolism of valine, odd-chain fatty acids, methionine, isoleucine, and threonine (often mnemonically referred to as VOMIT ).

The Stereochemical "Flip"

A critical, often overlooked aspect of this pathway is the stereospecificity. The carboxylase produces the D-isomer, but the mutase requires the L-isomer.

-

Carboxylation (Synthesis of D-Methylmalonyl-CoA):

-

Mechanism: Biotin-dependent fixation of bicarbonate. ATP is hydrolyzed to activate bicarbonate to carboxyphosphate, which is transferred to biotin, and subsequently to the

-carbon of propionyl-CoA. -

Product: (S)-Methylmalonyl-CoA (historically D-Methylmalonyl-CoA).

-

Epimerization (The Bridge):

-

Enzyme: Methylmalonyl-CoA Epimerase (MCE).

-

Mechanism: Deprotonation/reprotonation of the

-carbon to convert the (S)-isomer to the (R)-isomer (L-Methylmalonyl-CoA). -

Clinical Relevance: Defects here are rarer but can lead to mild methylmalonic aciduria.

-

-

Isomerization (Degradation/Conversion):

Visualization: The Propionate Catabolism Pathway

Figure 1: The metabolic flow from amino acid/lipid precursors to the TCA cycle. Note the obligate stereochemical inversion from D- to L-Methylmalonyl-CoA.

The Radical Mechanism: Inside the Mutase

The conversion of L-Methylmalonyl-CoA to Succinyl-CoA is chemically difficult because it requires breaking a carbon-carbon bond and migrating a thioester group to an adjacent carbon. Nature solves this using radical chemistry powered by Vitamin B12 (Adenosylcobalamin).

The "Radical Clock" Mechanism

-

Homolysis: The Cobalt-Carbon (Co-C) bond in AdoCbl is weak (~30 kcal/mol). Binding of the substrate triggers homolytic cleavage, generating a 5'-deoxyadenosyl radical and Cob(II)alamin.

-

Hydrogen Abstraction: The deoxyadenosyl radical abstracts a hydrogen atom from the methyl group of methylmalonyl-CoA, creating a substrate radical.

-

Rearrangement: The substrate radical undergoes an intramolecular rearrangement. The carbonyl-CoA group migrates to the adjacent carbon. This creates a succinyl-CoA radical.

-

Re-abstraction: The succinyl-CoA radical takes a hydrogen back from 5'-deoxyadenosine, regenerating the radical cofactor and releasing the product.

Why this matters for drug design: Therapies targeting MCM restoration (e.g., mRNA-3705) must ensure the protein folds correctly to protect this highly reactive radical from "quenching" by oxygen. If the radical escapes, it causes oxidative damage and permanently inactivates the enzyme (suicide inhibition).

Intracellular Cofactor Trafficking (The "Hidden" Defects)

Many cases of Methylmalonic Acidemia (MMAemia) are not due to mutase defects (mut0/mut-), but defects in getting B12 into the mitochondria and processing it into AdoCbl.

-

cblC (Cytosolic): Processes B12 immediately after lysosomal release.

-

cblA/cblB (Mitochondrial):

-

cblA (MMAA gene): Acts as a "gatekeeper" or chaperone for MCM.

-

cblB (MMAB gene): Adenosyltransferase that synthesizes AdoCbl from ATP and cob(I)alamin.

-

Visualization: B12 Intracellular Processing

Figure 2: Intracellular trafficking of Vitamin B12. Defects in cblA or cblB result in MMAemia despite a functional Mutase gene, necessitating different therapeutic strategies.

Analytical Methodology: LC-MS/MS Quantification

For research and clinical trials, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its specificity over GC-MS (which requires derivatization).

Protocol: Serum/Plasma MMA Quantification

Principle: Negative ion mode electrospray ionization (ESI-) with Multiple Reaction Monitoring (MRM).

| Parameter | Specification |

| Matrix | Serum, Plasma, or Urine |

| Internal Standard | This compound-d3 (MMA-d3) |

| Sample Prep | Protein precipitation (MeOH/Acetonitrile 3:1). Supernatant evaporation and reconstitution in mobile phase. |

| Column | C18 Reverse Phase (e.g., Acquity HSS T3), 1.8 µm particle size. |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Ionization | ESI Negative Mode |

MRM Transitions (Critical for Specificity)

To ensure data integrity, monitor two transitions: one for quantification (Quant) and one for confirmation (Qual).

| Analyte | Precursor Ion ( | Product Ion ( | Role |

| MMA | 117.0 | 73.0 | Quantifier |

| MMA | 117.0 | 55.0 | Qualifier |

| MMA-d3 | 120.0 | 76.0 | Internal Std |

| Succinic Acid | 117.0 | 73.0 | Interference (Must separate chromatographically) |

Technical Note: Succinic acid is an isomer of MMA and shares the same parent/daughter ions (isobaric interference). Chromatographic separation is non-negotiable. Succinic acid typically elutes later than MMA on C18 columns.

Therapeutic Targets & Drug Development

The current landscape has shifted from dietary management to genetic correction.

mRNA Replacement Therapy (Systemic)[6]

-

Candidate: mRNA-3705 (Moderna).[6]

-

Mechanism: Lipid Nanoparticle (LNP) encapsulated mRNA encoding the human MUT enzyme.

-

Target: Hepatocytes (liver is the primary site of propionate metabolism).

-

Status: Phase 1/2 (Landmark Study).[7]

-

Logic: Restores hepatic MCM activity, reducing circulating MMA levels and preventing metabolic decompensation.

Gene Therapy (AAV & Lentiviral)

-

Challenge: AAV episomal dilution in growing pediatric livers.

-

New Approach: GENE202 (Genespire).[8]

-

Mechanism: Immune-shielded Lentiviral Vector (ISLV).[8]

-

Differentiation: Unlike AAV, lentiviruses integrate into the genome, theoretically allowing the therapy to persist as hepatocytes divide (one-and-done potential).

Small Molecule Chaperones

-

Target: cblB or mut- variants with residual activity.

-

Mechanism: High-dose Hydroxocobalamin (OH-Cbl) is converted to AdoCbl, driving the reaction forward by mass action or stabilizing the mutant enzyme structure.

References

-

Moderna. (2024). A Clinical Trial of a Methylmalonic Acidemia (MMA) Due to MUT Deficiency Treatment (mRNA-3705).[7][9] ClinicalTrials.gov. Link

-

Banerjee, R. (2002).[10] Radical journeys catalyzed by B12-dependent methylmalonyl-CoA mutase.[10][11][12] Biochemical Society Transactions.[10] Link

-

Fierce Biotech. (2025). Genespire to take rare disease gene therapy to clinic in 2026.[8]Link

-

National Institutes of Health (NIH). (2013). An LC-MS/MS method for serum this compound suitable for monitoring vitamin B12 status.[13][14] PMC.[1] Link

-

Froese, D.S., et al. (2010). Genetic disorders of vitamin B12 metabolism: eight complementation groups – eight genes. Expert Reviews in Molecular Medicine. Link

Sources

- 1. Propionyl-CoA - Wikipedia [en.wikipedia.org]

- 2. Figure 1. [Major pathway of the conversion...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Methylmalonyl-CoA mutase - Wikipedia [en.wikipedia.org]

- 5. academic.oup.com [academic.oup.com]

- 6. fiercebiotech.com [fiercebiotech.com]

- 7. Trial Details [trials.modernatx.com]

- 8. Genespire to take rare disease gene therapy to clinic in 2026 - Clinical Trials Arena [clinicaltrialsarena.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. portlandpress.com [portlandpress.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. biotage.com [biotage.com]

- 14. lup.lub.lu.se [lup.lub.lu.se]

Technical Guide: Methylmalonic Acid (MMA) – Anaplerotic Flux and Metabolic Inhibition

Executive Summary: The Dual Nature of MMA

In the context of the Citric Acid Cycle (TCA), Methylmalonic Acid (MMA) occupies a dual role defined by its concentration and chemical state. Under homeostatic conditions, its thioester form, L-Methylmalonyl-CoA , acts as a critical anaplerotic bridge, channeling carbon from odd-chain fatty acids and branched-chain amino acids into the TCA cycle via Succinyl-CoA.

However, in pathological states (e.g., Methylmalonic Acidemia or Vitamin B12 deficiency), the hydrolysis of the CoA-ester releases free this compound. This free acid transforms from a metabolic fuel into a potent mitochondrial toxin . It acts as a competitive inhibitor of Succinate Dehydrogenase (Complex II), effectively stalling the TCA cycle and inducing a "metabolic stroke."

This guide details the mechanistic flux of MMA, its inhibitory kinetics on TCA enzymes, and the rigorous LC-MS/MS protocols required to distinguish it from its isobaric isomer, succinic acid.

Physiological Function: The Anaplerotic Bridge

MMA is not a direct intermediate of the TCA cycle but a transient checkpoint in the Propionate Catabolic Pathway . Its primary function is anaplerosis —replenishing TCA intermediates to maintain mitochondrial respiration rates.

The Isomerization Mechanism

The conversion of propionate to succinate relies on a Vitamin B12-dependent isomerization, a reaction mechanism critical for drug developers targeting metabolic defects.

-

Carboxylation: Propionyl-CoA is carboxylated by Propionyl-CoA Carboxylase (biotin-dependent) to form D-Methylmalonyl-CoA.

-

Epimerization: Methylmalonyl-CoA Epimerase converts the D-isomer to L-Methylmalonyl-CoA.[1]

-

Isomerization (The B12 Step): Methylmalonyl-CoA Mutase (MCM) utilizes Adenosylcobalamin (B12) to generate a free radical, migrating the carbonyl-CoA group to form Succinyl-CoA.[2][3]

Key Insight for Researchers: The MCM enzyme is the rate-limiting step. Therapeutic strategies often focus on upregulating MCM residual activity or supplementing the cofactor (B12) to prevent the accumulation of the toxic upstream substrate.

Visualization: The Propionate-TCA Flux

The following diagram illustrates the entry of anaplerotic carbon into the TCA cycle and the specific point of failure that generates toxic MMA.

Figure 1: The Anaplerotic Pathway. Green nodes indicate TCA integration; Red indicates the pathological diversion to free MMA.

Pathological Function: Mechanisms of TCA Inhibition[4][5]

When MCM fails, L-Methylmalonyl-CoA accumulates and hydrolyzes into free this compound. This dicarboxylic acid is structurally similar to succinate, allowing it to act as a "Trojan horse" within the mitochondrial matrix.

Competitive Inhibition of Complex II

The primary toxicity mechanism is the competitive inhibition of Succinate Dehydrogenase (SDH) . Because MMA differs from succinate by only one methyl group, it binds to the SDH active site but cannot be dehydrogenated to fumarate.

-

Kinetic Impact: Research indicates MMA inhibits SDH with a

of approximately 2.3 mM (liver) to 4.5 mM (brain) .[4] -

Consequence: This blockage halts electron flow at Complex II, reducing ATP production and forcing the cell into anaerobic glycolysis (lactate accumulation).

The "Metabolic Stroke"

Beyond SDH, MMA disrupts the Mitochondrial Dicarboxylate Carrier (DIC) .

-

Mechanism: MMA competes with malate and succinate for transport across the inner mitochondrial membrane.[5]

-

Result: This depletes the TCA cycle of cytosolic substrates, effectively starving the mitochondria of fuel even if the enzymes were functional. This dual strike (transport blockade + enzyme inhibition) causes rapid neuronal necrosis, often termed a "metabolic stroke."

Visualization: The Inhibition Cascade

Figure 2: Mechanism of Toxicity. MMA competitively binds Complex II and blocks substrate transport, leading to bioenergetic collapse.

Analytical Protocol: LC-MS/MS Quantification

Accurately measuring MMA is notoriously difficult because it is isobaric with Succinic Acid (SA). Both have a molecular weight of 118.09 g/mol . Standard low-resolution mass spectrometry cannot distinguish them; they must be separated chromatographically.

Warning: Failure to separate SA from MMA will result in false positives, as SA concentrations are naturally high in mitochondrial preparations.

Validated Workflow (LC-MS/MS)

Methodology: Reverse-Phase LC with Tandem Mass Spectrometry.[6] Matrix: Mitochondrial Lysate or Plasma.

| Parameter | Specification | Rationale |

| Column | C18 T3 (High Strength Silica) or Diamond Hydride | T3 columns retain polar organic acids better than standard C18. Diamond Hydride (ANP) offers superior isomer separation. |

| Mobile Phase A | 0.1% Formic Acid in Water | Protonation of carboxylic acids for retention. |

| Mobile Phase B | 0.1% Formic Acid in Methanol | Organic eluent. |

| Internal Standard | This compound-d3 | Essential to correct for matrix effects and ionization suppression. |

| Ionization | ESI Negative Mode ( | Carboxylic acids ionize best in negative mode. |

| Transitions (MRM) | MMA: 117.0 | Note: Since transitions are identical, Retention Time (RT) is the only discriminator. |

Step-by-Step Extraction Protocol

-

Lysis: Resuspend mitochondrial pellet in 100 µL cold PBS. Sonication: 3 cycles, 10s on/off.

-

Protein Precipitation: Add 400 µL cold Methanol containing MMA-d3 (1 µM) .

-

Incubation: Vortex 30s, incubate at -20°C for 20 mins (precipitates enzymes).

-

Clarification: Centrifuge at 14,000 x g for 10 mins at 4°C.

-

Drying: Transfer supernatant to fresh vial; evaporate under Nitrogen stream.

-

Reconstitution: Reconstitute in 100 µL Mobile Phase A (Water + 0.1% FA). Crucial: High organic content in reconstitution solvent causes peak broadening of polar acids.

-

Injection: 5 µL into LC-MS/MS.

Implications for Drug Development

Understanding MMA's interaction with the TCA cycle opens three specific therapeutic avenues:

-

Antioxidant Conjugates: Since MMA inhibition of SDH causes electron leak and ROS generation, mitochondria-targeted antioxidants (e.g., MitoQ) can mitigate the secondary damage, even if MMA levels remain elevated.

-

Anaplerotic Bypass: Supplements that enter the TCA cycle downstream of the block (e.g., odd-chain triglycerides or triheptanoin) are being investigated to restore flux, though they must bypass the propionate pathway.

-

Mutase Stabilization: Small molecule chaperones that stabilize the Mutase-B12 complex can reduce the hydrolysis of Methylmalonyl-CoA to free MMA.

References

-

Toyoshima, S., et al. (1995). This compound inhibits respiration in rat liver mitochondria.[7] Journal of Nutrition.

-

Chandler, R. J., & Venditti, C. P. (2019). Genetic and genomic systems to study methylmalonic acidemia.[8] Molecular Genetics and Metabolism.[8]

-

Kushnir, M. M., et al. (2001). Analysis of dicarboxylic acids by tandem mass spectrometry. Clinical Chemistry.

-

Okun, J. G., et al. (2002). Neurodegeneration in methylmalonic aciduria involves inhibition of complex II and the tricarboxylic acid cycle.[9] Journal of Biological Chemistry.[9]

-

Ferreira, G. C., et al. (2003). Effect of this compound on succinate dehydrogenase activity in rat brain.[9] Journal of Neurochemistry.[9]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Role of vitamin B12 on methylmalonyl-CoA mutase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of vitamin B12 on methylmalonyl-CoA mutase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Regulation and Characterization of Mitochondrial-Derived this compound in Mitochondrial Dysfunction and Oxidative Stress: From Basic Research to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. "LC-MS/MS Method Development for the Quantitation of this compound" by Daniel Joseph Biocini [scholarworks.sjsu.edu]

- 7. This compound inhibits respiration in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MECHANISMS OF DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

The Molecular Landscape of Methylmalonic Acidemia: From Genotype to Therapeutic Targets

Executive Summary

Methylmalonic Acidemia (MMA) represents a distinct class of organic acidemias characterized by the failure to isomerize methylmalonyl-CoA to succinyl-CoA.[1] While historically managed via dietary restriction and liver transplantation, the landscape is shifting toward genetic medicines. For drug developers, the critical challenge lies not just in gene replacement, but in navigating the complex locus heterogeneity (mut0 vs. mut- subtypes) and the intracellular trafficking of the adenosylcobalamin (AdoCbl) cofactor. This guide dissects the molecular pathology of MMA and provides validated frameworks for preclinical assessment.

The Propionate Catabolism Pathway

To understand MMA, one must first map the flux of propionogenic substrates (Valine, Odd-chain fatty acids, Methionine, Isoleucine, Threonine—often mnemonically "VOMIT"). These substrates converge on Propionyl-CoA, which is carboxylated to D-Methylmalonyl-CoA, epimerized to L-Methylmalonyl-CoA, and finally isomerized to Succinyl-CoA for entry into the Krebs cycle.

The terminal step is catalyzed by Methylmalonyl-CoA Mutase (MCM) , a mitochondrial homodimer encoded by the MUT gene.[2] This enzyme requires AdoCbl as a cofactor.[2][3][4][5]

Biochemical Blockade & Toxicity

When MCM fails, methylmalonyl-CoA accumulates and hydrolyzes to methylmalonic acid (MMA). The toxicity is two-fold:

-

Mitochondrial Inhibition: MMA and its precursors (propionyl-CoA, 2-methylcitrate) directly inhibit the Electron Transport Chain (Complex I/II) and the Pyruvate Dehydrogenase Complex (PDHC), leading to "metabolic stroke" and lactic acidosis.

-

Hyperammonemia: Accumulated Propionyl-CoA inhibits N-acetylglutamate synthase (NAGS), the obligate activator of the Urea Cycle, causing secondary hyperammonemia.

Visualization: The Propionate Flux & Blockade

The following diagram illustrates the catabolic flow and the specific points of failure in MMA.

Figure 1: The Propionate Catabolism pathway highlighting the critical block at Methylmalonyl-CoA Mutase (MCM) and subsequent mitochondrial toxicity.

Locus Heterogeneity & Genotype-Phenotype Correlation

Effective therapeutic design requires distinguishing between the apoenzyme defect (MUT) and the cofactor chaperone defects (MMAA, MMAB).

The MUT Locus (6p12.3)

Mutations here directly affect the mutase enzyme.

-

mut⁰ (Null): Complete absence of enzyme activity. No response to B12 supplementation. Typically involves frameshift or nonsense mutations.

-

mut⁻ (Partial): Reduced affinity for AdoCbl (Km defect) or reduced stability (Vmax defect). Patients often show partial clinical response to high-dose Hydroxocobalamin.

The Chaperone Network

The MCM enzyme is unstable without its cofactor. The loading of AdoCbl is gated by the MMAA gene product, a GTPase that acts as a "gatekeeper," ensuring AdoCbl is transferred from the adenosyltransferase (MMAB) to the MCM active site.

| Gene | Protein Function | Mechanism of Defect | Clinical Severity |

| MUT | Methylmalonyl-CoA Mutase | Apoenzyme failure (catalytic or structural). | Severe (mut⁰) to Moderate (mut⁻). |

| MMAA | MMAA (GTPase) | Failure to gate/load AdoCbl onto MCM. | Moderate; often B12 responsive. |

| MMAB | Cob(I)alamin Adenosyltransferase | Failure to synthesize AdoCbl from B12. | Severe; limited B12 response.[6] |

| MMADHC | CblD Protein | Trafficking defect (cytosol to mitochondria). | Variable; can affect Homocysteine too. |

Validated Experimental Protocol: [1-14C]Propionate Incorporation Assay

For drug developers, the "gold standard" for assessing functional restoration of the pathway is the propionate incorporation assay. This measures the flux of radiolabeled propionate into acid-precipitable macromolecules (proteins/DNA) via the TCA cycle.

Why this works: If MCM is functional, [1-14C]propionate becomes Succinyl-CoA

Step-by-Step Methodology

-

Cell Seeding: Plate patient-derived fibroblasts (mut⁰ or mut⁻) in 6-well plates. Reach 80-90% confluency.

-

Starvation/Equilibration: Switch to low-serum medium for 12 hours to synchronize metabolism.

-

Pulse Labeling:

-

Add medium containing 0.5 mM unlabeled propionate and 1 µCi/mL [1-14C]propionate.

-

Experimental Arm: Add investigational drug (e.g., mRNA-LNP, small molecule chaperone).

-

Control Arm: Add Hydroxocobalamin (OHCbl) (1 µg/mL) to test B12 responsiveness.

-

-

Incubation: Incubate for 18 hours at 37°C.

-

Lysis & Precipitation:

-

Wash cells 3x with ice-cold PBS.

-

Lyse with 0.2 mL 5% TCA (Trichloroacetic Acid). This precipitates macromolecules (DNA/Protein) but leaves free MMA/propionate in solution.

-

-

Wash & Solubilization:

-

Wash the pellet 3x with 5% TCA to remove unincorporated label.

-

Dissolve the pellet in 0.2 mL 0.1 N NaOH.

-

-

Quantification:

-

Transfer solubilized lysate to scintillation fluid.

-

Measure CPM (Counts Per Minute).

-

Normalize to total protein content (via BCA assay).

-

Workflow Visualization

Figure 2: Logical flow of the [1-14C]Propionate Incorporation Assay. Only functional MCM allows radiolabel incorporation into the TCA-precipitable fraction.

Therapeutic Frontiers: Gene Addition vs. Editing

The current translational pipeline focuses on overcoming the limitations of liver transplantation (donor shortage, immunosuppression).

AAV Gene Addition (Episomal)

-

Vector: AAV8 or novel capsids (e.g., AAV44.9) are preferred for liver tropism.

-

Promoter: Liver-specific promoters (e.g., TBG, Albumin) are mandatory to avoid off-target expression.

-

Limitation: Episomal dilution occurs as the pediatric liver grows, potentially requiring re-dosing.

Genome Editing (Integration)

-

Strategy: "GeneRide" (Promoterless homologous recombination).

-

Mechanism: An AAV vector containing the MUT cDNA flanked by Albumin homology arms integrates into the Alb locus.[7]

-

Benefit: The transgene rides the endogenous Albumin promoter (extremely strong) and replicates with hepatocytes, solving the dilution problem.

mRNA Therapy (LNP)

-

Strategy: Lipid Nanoparticles encapsulating MUT mRNA.

-

Benefit: No risk of insertional mutagenesis; titratable dosing.

-

Challenge: Requires chronic, lifelong infusions (bi-weekly).

Figure 3: Comparison of therapeutic modalities for MMA, highlighting the trade-off between durability and genomic integration.

References

-

Manoli, I., & Venditti, C. P. (2016). Methylmalonic acidemia. GeneReviews. [Link]

-

Chandler, R. J., et al. (2021). Promoterless, nuclease-free genome editing confers therapeutic hepatic enzyme expression in a murine model of methylmalonic acidemia. Hepatology. [Link]

-

Fenton, W. A., et al. (1987). Restoration of conversion of methylmalonyl-CoA to succinyl-CoA in fibroblasts from patients with methylmalonic aciduria. Journal of Clinical Investigation. [Link]

-

Forny, P., et al. (2021). Novel mouse models of methylmalonic aciduria recapitulate phenotypic variability and suggest potential targets for therapy. Molecular Genetics and Metabolism. [Link]

-

Maguire, J. A., et al. (2021). Clinical development of an mRNA therapy for methylmalonic acidemia (MMA). Molecular Therapy. [Link]

Sources

- 1. emedicine.medscape.com [emedicine.medscape.com]

- 2. Methylmalonyl-CoA mutase - Wikipedia [en.wikipedia.org]

- 3. Functional Characterization and Categorization of Missense Mutations that Cause Methylmalonyl‐CoA Mutase (MUT) Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genetic and Genomic Systems to Study Methylmalonic Acidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are MUT gene stimulants and how do they work? [synapse.patsnap.com]

- 6. womenshealth.labcorp.com [womenshealth.labcorp.com]

- 7. Gene Therapy for Methylmalonic Acidemia: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Pathophysiology and Therapeutic Targeting of Methylmalonic Acid (MMA)

Executive Summary

Elevated Methylmalonic Acid (MMA) is not merely a passive biomarker of Vitamin B12 deficiency; it is a potent mitochondrial toxin that drives the pathology of Methylmalonic Acidemia (MMAemia). For drug developers, understanding the distinction between systemic metabolic correction and tissue-specific toxicity is critical. While current mRNA and gene therapy pipelines (e.g., mRNA-3705) show promise in restoring hepatic enzymatic activity, the blood-brain barrier (BBB) impermeability of MMA presents a persistent challenge for preventing neurodegeneration. This guide dissects the molecular mechanisms of MMA toxicity, establishes a gold-standard LC-MS/MS quantification protocol, and analyzes the current therapeutic landscape.

The Biochemical Blockade: Etiology of Elevation

MMA accumulation stems from a failure in the isomerization of L-methylmalonyl-CoA to succinyl-CoA.[1] This reaction is the final step in the catabolism of odd-chain fatty acids, cholesterol, and branched-chain amino acids (Valine, Isoleucine, Methionine, Threonine).

The Enzymatic Defect

The blockage occurs at Methylmalonyl-CoA Mutase (MUT) , a mitochondrial matrix enzyme.[2]

-

Apoenzyme Defects: Mutations in the MUT gene result in mut0 (complete loss) or mut- (partial loss) phenotypes.

-

Cofactor Defects: MUT requires Adenosylcobalamin (AdoCbl) . Defects in the synthesis or transport of this B12 derivative (cblA, cblB, cblC, cblD, cblF) functionally mimic MUT deficiency.

The Propionate Pathway

The following diagram illustrates the metabolic bottleneck. Note the accumulation of upstream metabolites (Propionyl-CoA) which contributes to secondary hyperammonemia via N-acetylglutamate synthase (NAGS) inhibition.

Figure 1: The Propionate Catabolic Pathway. The red dashed line indicates the primary metabolic block at Methylmalonyl-CoA Mutase, leading to the hydrolysis of the CoA-ester and accumulation of toxic this compound.

Cellular Pathophysiology: The Mechanisms of Toxicity

The clinical severity of MMAemia—characterized by "metabolic strokes" of the globus pallidus and chronic kidney disease—cannot be explained by acidosis alone. MMA acts as a direct mitochondrial toxin.

Inhibition of Succinate Dehydrogenase (SDH)

The structural similarity between Methylmalonate and Succinate allows MMA to act as a competitive inhibitor of Complex II (SDH) of the Electron Transport Chain (ETC).

-

Consequence: This inhibition halts the TCA cycle, forcing cells into anaerobic glycolysis (lactate accumulation) and reducing ATP production.

-

Tissue Specificity: High-energy demand tissues (basal ganglia, proximal renal tubules) are most vulnerable.

Oxidative Stress and Anaplerosis[3]

-

ROS Generation: The blockade of Complex II leads to electron leakage and superoxide generation.

-

TCA Cycle Draining: The inability to convert Propionyl-CoA to Succinyl-CoA depletes the TCA cycle of intermediates (anaplerotic failure), further stalling energy production.

-

Post-Translational Modification: Recent data suggests "methylmalonylation" of lysine residues on mitochondrial enzymes (e.g., SIRT5 targets) alters their function, creating a feed-forward loop of metabolic dysregulation.

Figure 2: The Mitochondrial Toxicity Cascade. MMA competitively inhibits Succinate Dehydrogenase (SDH), triggering a collapse of bioenergetics and oxidative stress leading to cell death.

Analytical Protocol: LC-MS/MS Quantification

Accurate quantification of MMA is challenging due to its polarity, low molecular weight, and the presence of succinic acid , an isobaric isomer present at much higher physiological concentrations.

Expert Insight: Direct analysis of underivatized MMA often suffers from poor retention on C18 columns and ion suppression. The Butyl Ester Derivatization method is the industry gold standard for sensitivity and chromatographic resolution.

Method Validation Summary

| Parameter | Specification |

| Matrix | Serum, Plasma, or Urine (normalized to creatinine) |

| LOD / LOQ | 0.05 µmol/L / 0.1 µmol/L |

| Linearity | 0.1 – 150 µmol/L (R² > 0.99) |

| Interference | Succinic Acid (Must be chromatographically resolved) |

Step-by-Step Protocol (Butyl Ester Method)

-

Sample Preparation:

-

Aliquot 100 µL of serum/plasma.

-

Add 10 µL Internal Standard (MMA-d3 , 5 µmol/L).

-

Protein Precipitation: Add 400 µL Acetonitrile, vortex 30s, centrifuge at 13,000 x g for 10 min.

-

Transfer supernatant to a clean glass vial and evaporate to dryness under N2 stream at 40°C.

-

-

Derivatization:

-

Add 100 µL of 3M HCl in n-Butanol .

-

Incubate at 60°C for 30 minutes. (Converts MMA to dibutyl-MMA).[3]

-

Evaporate to dryness under N2 stream.

-

Reconstitute in 100 µL Mobile Phase (80:20 Water:MeOH + 0.1% Formic Acid).

-

-

LC-MS/MS Parameters:

-

Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Methanol + 0.1% Formic Acid.

-

Gradient: 50% B to 90% B over 4 minutes.

-

Transitions (MRM):

-

Analyte (MMA-Dibutyl): m/z 231.1

119.1 (Quant), 231.1 -

IS (MMA-d3-Dibutyl): m/z 234.1

122.1.[3]

-

-

Therapeutic Targets & Drug Development[7]

The current standard of care (liver transplantation) corrects systemic acidosis but often fails to halt neurological decline because MMA produced in the CNS cannot effectively cross the BBB to be cleared by the liver.[4]

Emerging Modalities

-

mRNA Replacement Therapy (mRNA-3705):

-

Gene Therapy (AAV & Lentiviral):

-

Vectors: AAV8 (liver tropic) or Lentiviral (integrating, e.g., GENE202).

-

Strategy: One-time infusion to restore hepatic MUT activity.

-

Research Gap: Developing capsids that can cross the BBB to treat the "metabolic stroke" risk directly in the brain.

-

-

Small Molecule Chaperones & Antioxidants:

-

Target: Stabilizing mut- mutant proteins or scavenging mitochondrial ROS.

-

Role: Adjunctive therapy to protect the kidney and brain from chronic low-level MMA toxicity.

-

The "Trapped Metabolite" Hypothesis

Drug developers must account for the compartmentalization of MMA. Since MMA is a dicarboxylic acid, it is trapped within cells (ion trapping) and the CNS.

-

Implication: A drug that reduces serum MMA by 90% may only reduce CNS MMA by 10%. Efficacy endpoints in trials must include neurological imaging (MRI) and cognitive assessment, not just serum biomarkers.

References

-

National Institutes of Health (NIH). Metabolic toxicity and neurological dysfunction in methylmalonic acidemia: from mechanisms to therapeutics. (2025).[1][4][7][9] Available at: [Link]

-

ClinicalTrials.gov. A Study to Assess the Safety, Pharmacokinetics, and Pharmacodynamics of mRNA-3705 in Participants With Isolated Methylmalonic Acidemia. (NCT04899310). Available at: [Link]

-

Fierce Biotech. Moderna offloads late-stage rare disease drug to Recordati. (2026).[10] Available at: [Link]

-

Clinical Trials Arena. Genespire to take rare disease gene therapy to clinic in 2026.[2] (2026).[10] Available at: [Link]

-

National Institutes of Health (NIH). An LC-MS/MS method for serum this compound suitable for monitoring vitamin B12 status. Available at: [Link]

Sources

- 1. emedicine.medscape.com [emedicine.medscape.com]

- 2. Genespire to take rare disease gene therapy to clinic in 2026 - Clinical Trials Arena [clinicaltrialsarena.com]

- 3. An LC-MS/MS method for serum this compound suitable for monitoring vitamin B12 status in population surveys - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic toxicity and neurological dysfunction in methylmalonic acidemia: from mechanisms to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 6. Frontiers | Methylmalonic acidemia: Neurodevelopment and neuroimaging [frontiersin.org]

- 7. modernatx.com [modernatx.com]

- 8. New insights into the pathophysiology of methylmalonic acidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolic toxicity and neurological dysfunction in methylmalonic acidemia: from mechanisms to therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lup.lub.lu.se [lup.lub.lu.se]

Basic understanding of methylmalonic acid's role in rare metabolic disorders

An In-Depth Technical Guide to the Role of Methylmalonic Acid in Rare Metabolic Disorders

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methylmalonic Acidemias (MMAs) represent a group of severe, autosomal recessive metabolic disorders characterized by the body's inability to properly process certain proteins and fats.[1][2] This failure leads to the accumulation of this compound and other toxic metabolites in bodily fluids and tissues, resulting in a wide spectrum of clinical manifestations, from mild to life-threatening.[1] The core of the pathology lies in the dysfunction of the mitochondrial enzyme methylmalonyl-CoA mutase (MUT) or in the metabolic pathway of its essential cofactor, adenosylcobalamin (AdoCbl), a derivative of vitamin B12.[3][4] The clinical consequences are profound, including metabolic acidosis, progressive encephalopathy, chronic kidney disease, and failure to thrive.[2][5] This guide provides a comprehensive technical overview of the biochemical basis of MMA, the intricate pathophysiology linking the genetic defect to clinical disease, validated diagnostic workflows, and the current landscape of therapeutic interventions, from standard-of-care to emerging genomic medicines. It is designed to serve as a foundational resource for professionals engaged in the research and development of novel treatments for these devastating rare diseases.

The Core Metabolic Defect: Biochemistry and Molecular Genetics

The metabolic disruption in methylmalonic acidemia occurs within a critical mitochondrial pathway responsible for the catabolism of several essential amino acids (isoleucine, valine, methionine, and threonine), odd-chain fatty acids, and cholesterol.[3][6] The final step of this pathway is the isomerization of L-methylmalonyl-CoA to succinyl-CoA, which then enters the Krebs cycle for energy production.[4][7] This reaction is catalyzed by the enzyme methylmalonyl-CoA mutase (MUT) and is entirely dependent on its vitamin B12-derived cofactor, adenosylcobalamin (AdoCbl).[8][9]

A defect in either the MUT enzyme itself or the synthesis of its AdoCbl cofactor obstructs this pathway, leading to the accumulation of the upstream substrate, methylmalonyl-CoA.[7] This compound is then hydrolyzed to this compound, which spills into the blood and urine.[7]

The Propionate Catabolic Pathway

The pathway can be visualized as a funnel, directing the breakdown products of various precursors into the Krebs cycle.

Caption: The Propionate Catabolic Pathway and the Site of Disruption in MMA.

Genetic Classification

The genetic basis of isolated MMA is heterogeneous, arising from mutations in several different genes. This classification is critical for prognosis and predicting response to therapy, particularly vitamin B12 supplementation. The disorders are inherited in an autosomal recessive pattern, meaning an affected individual must inherit two defective copies of a gene, one from each parent.[1][2]

| Disorder Type | Defective Gene | Protein Product | Function | B12 Responsive? |

| mut⁰ | MUT | Methylmalonyl-CoA Mutase | Enzyme with no residual activity. | No |

| mut⁻ | MUT | Methylmalonyl-CoA Mutase | Enzyme with reduced activity/stability. | Sometimes |

| cblA | MMAA | MMAA protein | Cobalamin trafficking/GTPase activity.[2][10] | Yes |

| cblB | MMAB | ATP:cob(I)alamin adenosyltransferase | Final step in AdoCbl synthesis.[2][11] | Yes |

| cblD-MMA | MMADHC | MMADHC protein | Cobalamin metabolism trafficking.[2] | Yes |

| MCEE Deficiency | MCEE | Methylmalonyl-CoA Epimerase | Converts D- to L-methylmalonyl-CoA. | No |

Table 1: Genetic Classification of Isolated Methylmalonic Acidemias. This table outlines the primary genetic causes, the function of the affected protein, and the typical responsiveness to vitamin B12 therapy.

Pathophysiology: From Molecular Defect to Clinical Phenotype

The accumulation of methylmalonyl-CoA and its byproduct, this compound, initiates a cascade of cellular and systemic toxicity. The pathophysiology is not merely due to the direct toxicity of this compound but also from the sequestration of Coenzyme A (CoA) and the profound disruption of mitochondrial function.[12]

Mitochondrial Dysfunction

The mitochondrion is the epicenter of MMA pathophysiology. The metabolic block leads to several critical consequences:

-